molecular formula C12H14O3 B13328137 Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate

Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate

Cat. No.: B13328137
M. Wt: 206.24 g/mol
InChI Key: AAAYAFPZXKVTGI-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1-benzofuran-5-yl)propanoate (CAS 1566230-15-6) is a high-purity methyl ester derivative featuring the 2,3-dihydro-1-benzofuran scaffold, a structure of significant interest in medicinal chemistry and organic synthesis . This bicyclic system combines aromaticity with partial saturation, offering unique electronic and steric properties for developing novel bioactive compounds . In scientific research, this compound serves as a key intermediate for exploring new therapeutic agents. Benzofuran derivatives demonstrate a broad spectrum of biological activities, with particular promise in anticancer research . Specific studies on structurally related compounds have shown the potential to induce apoptosis in cancer cells, such as K562 leukemia cells, and inhibit the release of pro-inflammatory cytokines like interleukin-6 (IL-6) . The mechanism of action for benzofuran derivatives can vary but often involves the inhibition of critical pathways in cell proliferation and inflammation . The core benzofuran structure allows for versatile synthetic modifications. Multiple preparation methods exist for this class of compounds, including acid-catalyzed cyclization and dehydration, as well as palladium-catalyzed reactions such as intramolecular Heck coupling and oxidative cyclization, offering researchers flexibility in their synthetic strategies . This product is intended for research applications only and is not intended for human or veterinary use.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1-benzofuran-5-yl)propanoate

InChI

InChI=1S/C12H14O3/c1-8(12(13)14-2)9-3-4-11-10(7-9)5-6-15-11/h3-4,7-8H,5-6H2,1-2H3

InChI Key

AAAYAFPZXKVTGI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization and Dehydration

One classical approach involves the acid-catalyzed cyclization of hydroxy-substituted intermediates bearing propanoate esters. For example, salicylaldehyde derivatives can be reacted with diazo esters to form hemiacetals, which upon treatment with concentrated sulfuric acid undergo dehydration to yield benzofuran esters.

  • Procedure: Michael addition of 2-bromophenol with ethyl propionate in the presence of a base such as trimethylamine forms an intermediate acrylic acid ester. Acid treatment (e.g., concentrated H2SO4) induces cyclization and dehydration to form the benzofuran ring with an ester substituent at the 3-position.
  • Yields: This method typically provides excellent yields (often above 80%) and is scalable.
  • Advantages: Mild conditions, straightforward workup, and broad substrate tolerance.

Palladium-Catalyzed Intramolecular Heck Coupling

Transition metal catalysis, especially palladium-catalyzed reactions, offers an efficient route to benzofuran derivatives with ester functionalities.

  • Method: Starting from 3-(2-bromophenoxy)acrylic acid ethyl esters, an intramolecular Heck reaction catalyzed by palladium complexes induces cyclization to form the benzofuran ring.
  • Yields: Reported yields range from 60% to 75%, depending on the substrate and catalyst system.
  • Example: Henke et al. demonstrated a two-step synthesis involving Michael addition followed by palladium-catalyzed cyclization to afford 3-ethoxycarbonyl benzofuran derivatives in about 61% yield.
  • Advantages: High regioselectivity, compatibility with various substituents, and potential for late-stage functionalization.

Oxidative Cyclization Using Palladium Catalysts

Another approach involves the direct oxidative cyclization of phenoxyacrylates or phenol derivatives bearing ester groups.

  • Procedure: (E)-3-phenoxyacrylates can be cyclized by palladium-catalyzed oxidative conditions to form the benzofuran ring with the ester substituent in high yields (up to 81%).
  • Catalysts and Conditions: Palladium acetate or other Pd(II) salts in the presence of oxidants and suitable ligands.
  • Advantages: One-step ring closure, avoids pre-functionalization, and often provides good yields.

Carbonyl Insertion via Palladium Catalysis

This method involves converting coumaranone derivatives to triflates followed by palladium-assisted carbon monoxide insertion in methanol to yield methoxycarbonyl benzofurans.

  • Process: 3-Coumaranones are converted into triflates, which undergo Pd-catalyzed CO insertion to form the benzofuran ester.
  • Yields: Moderate to good yields reported.
  • Significance: Allows access to various substituted benzofuran esters with controlled substitution patterns.

Michael Addition Followed by Cyclization

Michael addition of phenolic compounds with alpha,beta-unsaturated esters or equivalents, followed by intramolecular cyclization, is a versatile route.

  • Example: Reaction of 2-bromophenol with ethyl propionate in the presence of base produces acrylic acid esters, which cyclize under acidic or catalytic conditions to benzofurans.
  • Notes: This method is flexible and allows introduction of various substituents on the aromatic ring.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Acid-Catalyzed Cyclization 2-bromophenol, ethyl propionate, H2SO4 80-90% Mild, straightforward Requires strong acid
Palladium-Catalyzed Heck Coupling Pd catalyst, 3-(2-bromophenoxy)acrylic ester 60-75% Regioselective, versatile Requires Pd catalyst, cost
Oxidative Cyclization (Pd catalyzed) Pd catalyst, (E)-3-phenoxyacrylates Up to 81% One-step cyclization Sensitive to oxidation conditions
Pd-Assisted CO Insertion Coumaranone triflates, Pd, CO, MeOH Moderate Controlled substitution Multi-step, requires CO handling
Michael Addition + Cyclization 2-bromophenol, ethyl propionate, base 60-80% Flexible, adaptable Requires careful reaction control

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Key Analogs :
  • Methyl (E)-3-[2-(3,4-Dimethoxyphenyl)-7-Hydroxy-3-Methoxycarbonyl-2,3-Dihydro-1-Benzofuran-5-YL]Prop-2-Enoate (Compound 9) : Contains an α,β-unsaturated ester and additional methoxy substituents. Higher rigidity due to the conjugated double bond.
  • Methyl 3-[2-(3,4-Dimethoxyphenyl)-7-Hydroxy-3-Methoxycarbonyl-2,3-Dihydro-1-Benzofuran-5-YL]Propanoate (Compound 10) : Saturated propanoate chain, enhancing flexibility.
  • Ethyl 3-(2,3-Dihydro-1-Benzofuran-5-YL)Prop-2-Enoate : Ethyl ester variant with an unsaturated side chain.
  • 1-(2,3-Dihydro-1-Benzofuran-5-YL)-2-Methylpropan-1-One (CAS 111038-58-5) :
    • Ketone functionality instead of an ester, altering polarity and reactivity.
Structural Comparison Table :
Compound Functional Groups Substituents Saturation Molecular Weight
Target Compound Methyl ester None specified Saturated ~192 (estimated)
Compound 9 α,β-unsaturated ester, methoxy 3,4-Dimethoxyphenyl, hydroxy Unsaturated 442.4
Compound 10 Saturated ester, methoxy 3,4-Dimethoxyphenyl, hydroxy Saturated 444.4
Ethyl Prop-2-Enoate Ethyl ester, α,β-unsaturated None Unsaturated 218.2
CAS 111038-58-5 Ketone 2-Methylpropanoyl Saturated 190.24
Key Observations :
  • Hydrogenation (e.g., Compound 9 → 10) drastically alters physical state (solid → liquid) .
  • Yields for dihydrobenzofuran derivatives are generally high (≥80%) when using catalytic hydrogenation or condensation .

Physical and Spectral Properties

  • Melting Points: Compound 9: 143°C (crystalline solid) .
  • Spectral Data :
    • 1H NMR : Compounds 9 and 10 show distinct shifts for unsaturated (δ 6.2–7.8 ppm) vs. saturated (δ 1.2–2.8 ppm) protons .
    • 13C NMR : Carbonyl signals vary: α,β-unsaturated esters (δ ~165–170 ppm) vs. saturated esters (δ ~170–175 ppm) .
  • Ethyl Prop-2-Enoate: Likely liquid at RT, similar to Compound 10 .

Biological Activity

Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and associated biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H14O3C_{12}H_{14}O_3 and a molecular weight of approximately 206.24 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological properties. The chemical structure can be represented as follows:

Molecular Structure C12H14O3\text{Molecular Structure }\text{C}_{12}\text{H}_{14}\text{O}_{3}

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
  • Antiproliferative Effects : The compound has been evaluated for its antiproliferative properties in K562 leukemia cells. Notably, it induced apoptosis in these cells, suggesting potential use in cancer therapy. Flow cytometry analysis indicated that it could trigger early and late stages of apoptosis .
  • Anti-inflammatory Properties : this compound has been reported to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), which is crucial in inflammatory responses .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Induction of Apoptosis : The compound increases reactive oxygen species (ROS) levels in K562 cells, leading to mitochondrial dysfunction and activation of caspases involved in the apoptotic pathway .
  • Inhibition of Cytokine Release : By modulating signaling pathways associated with inflammation, the compound effectively reduces cytokine production .

Case Study 1: Antiproliferative Activity in K562 Cells

A study investigated the effects of this compound on K562 cells over a 72-hour incubation period. The results indicated a significant reduction in cell viability and total cell number at higher concentrations. The study highlighted that the compound's ability to induce apoptosis was dose-dependent.

Treatment ConcentrationTotal Cell CountApoptotic Cells (%)
Control100%6%
Low Dose85%21.6%
High Dose60%60.1%

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results demonstrated moderate efficacy against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pyogenes64

Q & A

Q. Table 1. Comparison of Synthetic Routes for Benzofuran Derivatives

RouteReagents/ConditionsYield (%)Purity (%)Key Reference
Oxidation-ReductionKMnO₄ (ox.), LiAlH₄ (red.)6592
Two-Step CouplingPd(OAc)₂, THF, reflux8598
Acid-Catalyzed CyclizationH₂SO₄, CH₂Cl₂7289

Q. Table 2. Key Spectroscopic Data for Structural Analogs

TechniqueObserved DataInterpretationReference
¹H NMR (400 MHz, CDCl₃)δ 1.35 (t, 3H, CH₂CH₃)Ethyl ester confirmation
X-ray DiffractionC-C bond length: 1.54 ÅBenzofuran ring geometry
FT-IR1742 cm⁻¹ (C=O stretch)Ester carbonyl group

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